3-methyl-N-[(4-methylphenyl)methyl]butanamide
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Overview
Description
3-methyl-N-[(4-methylphenyl)methyl]butanamide is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is a derivative of butanamide, characterized by the presence of a methyl group and a 4-methylbenzyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 3-methyl-N-[(4-methylphenyl)methyl]butanamide typically involves the reaction of 3-methylbutanoyl chloride with 4-methylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
3-methyl-N-[(4-methylphenyl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3-methyl-N-[(4-methylphenyl)methyl]butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(4-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
3-methyl-N-[(4-methylphenyl)methyl]butanamide can be compared with other similar compounds, such as:
3-methylbutanamide: This compound lacks the 4-methylbenzyl group and has different chemical and biological properties.
N-(4-methylbenzyl)butanamide: This compound lacks the 3-methyl group, leading to variations in its reactivity and applications.
3-methyl-N-butylbutanamide: This compound has a butyl group instead of the 4-methylbenzyl group, resulting in different physical and chemical characteristics.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.3g/mol |
IUPAC Name |
3-methyl-N-[(4-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C13H19NO/c1-10(2)8-13(15)14-9-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
InChI Key |
UXUOVEDGHBFCPN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC(C)C |
Origin of Product |
United States |
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